

# Application Notes and Protocols for TIM-063: A Selective CaMKK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper solubilization, storage, and handling of **TIM-063**, a potent and selective ATP-competitive inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results involving **TIM-063**.

**Product Information** 

Property	Value
Chemical Name	2-hydroxy-3-nitro-7H-benzo[de]benzo[1] [2]imidazo[2,1-a]isoquinolin-7-one
Molecular Formula	C18H9N3O4
Molecular Weight	331.28 g/mol
CAS Number	2493978-38-2

### **Solubilization of TIM-063**

**TIM-063** is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO).

Table 1: Preparation of TIM-063 Stock Solutions in DMSO[3]



Desired Stock Concentration	Volume of DMSO to add to 1 mg of TIM- 063	Volume of DMSO to add to 5 mg of TIM- 063	Volume of DMSO to add to 10 mg of TIM-063
1 mM	3.0186 mL	15.093 mL	30.1859 mL
5 mM	603.7 μL	3.0186 mL	6.0372 mL
10 mM	301.9 μL	1.5093 mL	3.0186 mL

### Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Pre-treatment: To ensure complete solubilization, gently warm the vial of **TIM-063** powder to room temperature.
- Solvent Addition: Using a calibrated micropipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the TIM-063 powder. For example, to prepare a 10 mM stock solution from 1 mg of TIM-063, add 301.9 μL of DMSO.
- Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate
  the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure that all
  solid material has dissolved.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes.

### **Storage of TIM-063 Solutions**

Proper storage of **TIM-063** is critical to maintain its chemical integrity and biological activity.

Table 2: Recommended Storage Conditions for TIM-063



Form	Storage Temperature	Duration	Special Conditions
Solid Powder	-20°C	Up to 2 years	Protect from light and moisture.
In DMSO	-80°C	Up to 6 months	Protect from light. Store under an inert gas like nitrogen if possible.
In DMSO	-20°C	Up to 1 month	Protect from light.
In DMSO	4°C	Up to 2 weeks	For short-term use. Protect from light.

Note: It is strongly recommended to minimize the number of freeze-thaw cycles for stock solutions. For in vitro cell-based assays, it is advisable to prepare fresh dilutions from the frozen stock solution for each experiment.

# **Experimental Protocols**In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **TIM-063** against CaMKK in a cell-free system.

- Prepare Assay Buffer: A typical kinase assay buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 0.01% Tween-20.
- Prepare Kinase and Substrate: Dilute the recombinant CaMKK enzyme and its substrate (e.g., a peptide derived from CaMKI) to the desired concentrations in the assay buffer.
- Prepare TIM-063 Dilutions: Prepare a serial dilution of TIM-063 from your stock solution in
  the assay buffer. The final concentration of DMSO in the assay should be kept low (typically
  <1%) and should be consistent across all wells, including the vehicle control.</li>
- Assay Procedure: a. In a 96-well plate, add the CaMKK enzyme. b. Add the serially diluted
   TIM-063 or vehicle (DMSO) to the respective wells. c. Incubate for 15-30 minutes at room



temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate and ATP (the concentration of ATP should be near the Km for the kinase). e. Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA).

- Detection: Quantify the kinase activity using a suitable method, such as a phosphospecific antibody-based detection (e.g., ELISA, HTRF) or by measuring ATP consumption (e.g., ADP-Glo).
- Data Analysis: Calculate the percent inhibition for each **TIM-063** concentration relative to the vehicle control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

### **Cell-Based Assay for CaMKK Inhibition**

This protocol describes a general method to evaluate the effect of **TIM-063** on the CaMKK signaling pathway in a cellular context.

- Cell Culture: Plate cells (e.g., HeLa or COS-7) in a suitable culture vessel and grow to the desired confluency.
- Cell Treatment: a. Prepare working solutions of **TIM-063** by diluting the stock solution in cell culture medium to the desired final concentrations (e.g.,  $0.1~\mu M$  to  $30~\mu M$ ). b. Remove the existing medium from the cells and replace it with the medium containing **TIM-063** or a vehicle control (DMSO). c. Incubate the cells for the desired treatment duration (e.g., 1-6 hours).
- Cell Stimulation (Optional): To induce CaMKK activity, cells can be stimulated with an agent that increases intracellular calcium levels, such as ionomycin, for a short period before harvesting.
- Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

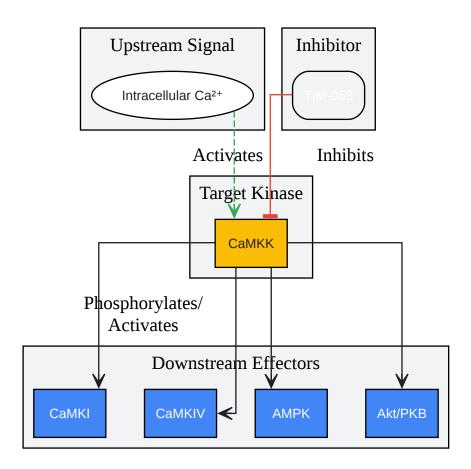


- Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of downstream targets of CaMKK, such as phospho-AMPKα (Thr172), total AMPKα, phospho-CaMKI, or phospho-CaMKIV. d. Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
- Data Analysis: Quantify the band intensities and determine the effect of TIM-063 on the phosphorylation of CaMKK substrates.

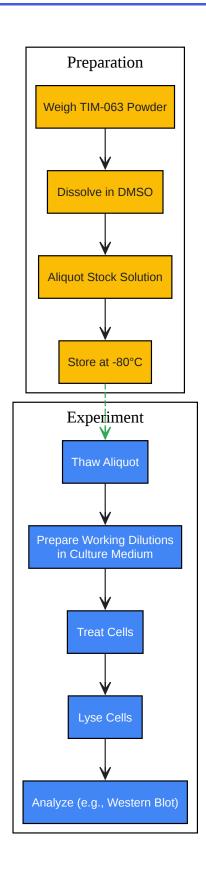
# Signaling Pathway and Experimental Workflow TIM-063 Inhibition of the CaMKK Signaling Pathway

**TIM-063** is a selective inhibitor of CaMKK, a key upstream kinase in a signaling cascade that is activated by an increase in intracellular calcium levels.[4] CaMKK, in turn, phosphorylates and activates several downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[4][5] In some cellular contexts, CaMKK can also activate Akt (also known as protein kinase B or PKB).[4] By inhibiting CaMKK, **TIM-063** effectively blocks the activation of these downstream effectors.









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